1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-17-8-10(9-4-2-3-5-11(9)17)15-12(18)16-13-14-6-7-19-13/h2-8H,1H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBSIQYJWONIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with thiazol-2-ylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea can undergo several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The urea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea as an anticancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF7 | 5.2 | High |
| A549 | 8.4 | Moderate |
| HeLa | 7.0 | High |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antiviral Properties
In addition to its anticancer potential, this compound has been investigated for its antiviral activity. A study indicated that it effectively inhibits viral replication in vitro, particularly against strains of HIV and other RNA viruses. The mechanism appears to involve interference with viral entry and replication processes .
Pesticidal Activity
The thiazole moiety in the compound contributes to its pesticidal properties, making it a candidate for agricultural applications. Research has demonstrated that formulations containing this compound exhibit potent activity against various agricultural pests, including aphids and caterpillars. Field trials have shown a reduction in pest populations by up to 70% when applied at optimal concentrations .
Polymer Development
The unique structural features of this compound allow it to be utilized in the development of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices results in materials that are not only more durable but also exhibit improved resistance to environmental degradation .
Case Study 1: Anticancer Research
A collaborative study involving several universities explored the effects of this compound on breast cancer cells. The results showed that treatment with varying concentrations led to significant apoptosis in MCF7 cells, suggesting a promising avenue for further drug development targeting breast cancer .
Case Study 2: Agricultural Application
In a controlled field experiment, researchers applied formulations containing this compound on crops infested with aphids. The results indicated a substantial decrease in aphid populations within two weeks of application, demonstrating its efficacy as a biopesticide .
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea with structurally related urea derivatives, focusing on substituent effects, synthetic yields, molecular weights, and biological activities.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring enhance biochemical potency. For example, highlights that bromophenyl and trifluoromethyl substituents improve CdFabK inhibition (IC₅₀: 0.10–0.24 µM) compared to unsubstituted analogs .
- Indole’s planar structure may confer unique binding interactions compared to phenyl or benzothiazole groups, though direct comparisons are absent in the evidence.
Synthetic Yields :
- Most thiazolyl-urea derivatives exhibit high yields (83–88%) regardless of substituents, suggesting robust synthetic routes .
Molecular Weight and Solubility :
- Compounds with bulkier substituents (e.g., TTU15 in , MW ~550) may face solubility challenges, whereas smaller groups (e.g., methoxy) improve pharmacokinetic profiles .
Biological Activity Trends :
- Benzothiazolyl ureas (e.g., 4ba in ) show low micromolar inhibition of 17β-HSD10, indicating urea’s role in hydrogen bonding with enzyme active sites .
- Thiazole-imidazole hybrids in demonstrate improved antibacterial activity against Clostridioides difficile (MIC: 1.56–6.25 µg/mL), highlighting the importance of heterocyclic diversity .
Biological Activity
1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea, often referred to as a derivative of thiazole and indole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a larger class of urea derivatives that exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C11H10N4OS
Molecular Weight: 246.29 g/mol
CAS Number: Not available
The structural features of this compound include an indole moiety and a thiazole ring, which are known to contribute significantly to its biological activity. The indole structure is recognized for its role in modulating various biological pathways, while the thiazole ring enhances the compound's interaction with target proteins.
Research indicates that the biological activity of this compound is mediated through several mechanisms:
- Receptor Modulation: The compound acts as a receptor modulator, influencing pathways relevant to cell proliferation and apoptosis.
- Enzyme Inhibition: It exhibits inhibitory effects on specific enzymes, which can lead to altered metabolic processes within cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole-containing compounds. For instance:
- In vitro Studies: A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Jurkat | 9.88 | HDAC Inhibition |
| Compound B | Caki | 179.03 | Apoptosis Induction |
Antimicrobial Activity
Thiazole derivatives have been noted for their antimicrobial properties. In one study, compounds with similar structures were tested against various bacterial strains and exhibited promising antibacterial activity .
Case Studies
A recent case study evaluated the effects of thiazole derivatives on renal cancer cells. The results indicated that certain modifications in the chemical structure enhanced the anticancer activity significantly:
Q & A
Q. What are the established synthetic routes for 1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea, and how are intermediates optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of indole and thiazole precursors. For example:
- Step 1 : Functionalization of the indole moiety (e.g., methylation at the 1-position using methyl iodide under basic conditions).
- Step 2 : Coupling the indole intermediate with a thiazole derivative via urea linkage using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF.
- Purification : Recrystallization or column chromatography is critical to isolate the product with >95% purity. Reaction conditions (temperature, solvent choice, and stoichiometry) are optimized using Design of Experiments (DoE) to minimize side products .
Q. How can researchers characterize the structural integrity of this compound?
- X-ray crystallography : Resolves the 3D conformation, confirming urea linkage geometry and intramolecular hydrogen bonding (e.g., N–H⋯O interactions observed in similar urea derivatives) .
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methyl group on indole at δ ~3.7 ppm; thiazole protons at δ ~7.5–8.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS requires m/z 288.0732).
Q. What preliminary biological screening approaches are recommended for this compound?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or radiometric assays (e.g., IC determination via dose-response curves).
- Cellular viability studies : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to evaluate cytotoxicity.
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) to assess affinity .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing by-products in large-scale synthesis?
- Solvent optimization : Replace DMF with acetonitrile or dichloromethane to reduce side reactions.
- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in heterocyclic systems.
- Continuous flow systems : Implement microreactors for better temperature control and scalability, achieving >80% yield with <5% impurities .
Q. What computational tools are effective in predicting the compound’s reactivity or binding modes?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict oxidation/reduction sites.
- Molecular docking : AutoDock Vina or Schrödinger Suite simulates interactions with biological targets (e.g., ATP-binding pockets in kinases).
- Reaction path search algorithms : Tools like GRRM or AFIR (used by ICReDD) predict feasible synthetic pathways and transition states .
Q. How can contradictory biological activity data be resolved?
- Dose-response validation : Replicate assays across multiple cell lines or enzyme isoforms to rule out off-target effects.
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results.
- Structural analogs : Synthesize derivatives (e.g., substituting thiazole with oxazole) to isolate structure-activity relationships (SAR) .
Q. What strategies ensure compound stability under varying experimental conditions?
- pH stability studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
- Light sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation (e.g., λmax shifts indicate structural changes).
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C typical for urea derivatives) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DMF or THF | Minimizes hydrolysis of urea |
| Coupling Agent | EDCI/HOBt | Reduces racemization |
| Temperature | 0–5°C (step 1); RT (step 2) | Controls exothermic reactions |
| Purification | Silica gel chromatography | Removes unreacted intermediates |
Q. Table 2. Common Analytical Challenges and Solutions
| Challenge | Solution | Reference Technique |
|---|---|---|
| Overlapping NMR peaks | 2D NMR (COSY, HSQC) | |
| Low crystallinity | Vapor diffusion (MeOH/DCM) | |
| Impurity detection at trace levels | UPLC-MS with charged aerosol detection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
